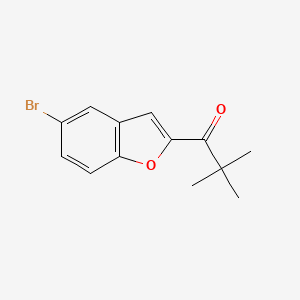![molecular formula C7H10N2O B13631941 3-Methyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B13631941.png)
3-Methyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole is a heterocyclic compound that features a fused pyran and pyrazole ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole can be achieved through various methods. One common approach involves a multi-component reaction where ethyl acetoacetate, hydrazine hydrate, malononitrile, and an aldehyde are reacted in the presence of a base catalyst such as potassium tert-butoxide in methanol . This reaction can be carried out under microwave irradiation, which significantly reduces the reaction time and increases the yield .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing the reaction conditions to achieve high yields and purity. Techniques such as solvent-free synthesis and the use of green chemistry principles, including the use of benign catalysts and energy-efficient methods like microwave and ultrasound-assisted synthesis, are employed .
化学反応の分析
Types of Reactions
3-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrano derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the fused ring system .
Major Products
The major products formed from these reactions include oxo derivatives, dihydropyrano derivatives, and various substituted pyrano[4,3-c]pyrazoles .
科学的研究の応用
3-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
Industry: It is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, such as human Chk1 kinase, by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrano[4,3-c]pyrazoles and their derivatives, such as dihydropyrano[2,3-c]pyrazoles and pyrano[2,3-c]pyrazoles .
Uniqueness
What sets 3-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole apart is its specific substitution pattern and the resulting unique biological activities. Its fused ring system provides a rigid framework that can interact with biological targets in a distinct manner compared to other similar compounds .
特性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC名 |
3-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole |
InChI |
InChI=1S/C7H10N2O/c1-5-6-4-10-3-2-7(6)9-8-5/h2-4H2,1H3,(H,8,9) |
InChIキー |
MRAXWGDMQACKAM-UHFFFAOYSA-N |
正規SMILES |
CC1=C2COCCC2=NN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1r)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13631884.png)


![4,4,5,5-tetramethyl-2-[(E)-4-phenylbut-1-en-3-ynyl]-1,3,2-dioxaborolane](/img/structure/B13631895.png)




![7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylicacid](/img/structure/B13631933.png)


